Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Description

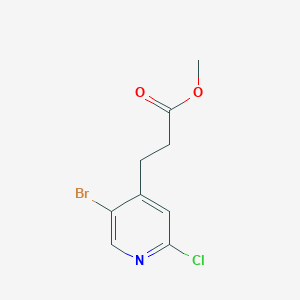

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is a halogenated pyridine derivative featuring a methyl propanoate ester moiety attached to the pyridine ring at the 4-position. The compound’s structure includes a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine core.

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate |

InChI |

InChI=1S/C9H9BrClNO2/c1-14-9(13)3-2-6-4-8(11)12-5-7(6)10/h4-5H,2-3H2,1H3 |

InChI Key |

HRDDTRVONPJYSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC(=NC=C1Br)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Introduction of halogen substituents (bromo and chloro) on the pyridine ring at specific positions (5-bromo, 2-chloro).

- Functionalization at the 4-position of the pyridine ring to attach the propanoate moiety.

- Esterification to form the methyl ester of the propanoic acid side chain.

The challenge lies in achieving regioselective halogenation and efficient coupling of the propanoate side chain.

Specific Synthetic Routes and Conditions

Halogenated Pyridine Intermediate Preparation

One of the key intermediates is 5-bromo-2-chloropyridin-4-ol (CAS No. 1196146-82-3), which can be synthesized and stored under controlled conditions (4°C, nitrogen atmosphere) due to its reactive nature. This intermediate serves as a precursor for further functionalization.

Esterification and Side Chain Introduction

Although direct literature on this compound is limited, analogous methods for related pyridine derivatives indicate that the propanoate side chain can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions using appropriate alkyl halide or ester reagents.

A patent (CN102321016B) describes synthesis methods for related bromo-methyl hydroxypyridinecarboxylates, which involve reaction conditions using solvents such as chloroform and water, under controlled temperature and pH to favor methyl ester formation. This suggests that methyl esterification can be achieved by reacting the corresponding acid or acid chloride with methanol under acidic or catalytic conditions.

Alternative Synthetic Approaches

While direct synthesis routes for this compound are scarce, related compounds such as (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran have been synthesized using aluminum chloride-promoted silane reduction and nucleophilic substitution reactions. These methods demonstrate the feasibility of selective halogenation and side chain attachment on halogenated aromatic rings, which can be adapted for pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine or chlorine atoms.

Reduction: 3-(5-bromo-2-chloropyridin-4-yl)propanol.

Oxidation: 3-(5-bromo-2-chloropyridin-4-yl)propanoic acid.

Scientific Research Applications

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity: Halogenated pyridines like the target compound are prone to nucleophilic aromatic substitution, with bromine offering a better leaving group than chlorine. This contrasts with amino- or hydroxy-substituted analogs, which favor electrophilic reactions .

- Biological Activity: The ester group enhances membrane permeability, but halogen positioning may influence target specificity. For example, 4NO2PDPMe’s efficacy in myometrium relaxation suggests that ester-containing analogs require tailored aromatic systems for desired effects .

Biological Activity

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a propanoate moiety linked to a pyridine ring with bromine and chlorine substituents, which may influence its biological activity. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds.

Biological Activity Overview

The biological activities of this compound include antimicrobial, antichlamydial, and potential anticancer properties. Below is a summary of findings from various studies:

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can impair the growth of Chlamydia trachomatis without affecting host cell viability .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. trachomatis | TBD |

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

Antichlamydial Activity

In a study focusing on antichlamydial agents, several synthesized molecules were evaluated for their ability to affect chlamydial growth. The results indicated that certain modifications to the structure led to enhanced activity against C. trachomatis, with some compounds showing a drastic decrease in infectious elementary body formation .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups significantly improved the antichlamydial activity. Compounds with larger groups or those positioned strategically on the pyridine ring demonstrated superior efficacy .

Toxicity and Safety Profile

Assessing the toxicity of this compound is crucial for its potential therapeutic use. Preliminary studies indicated that related compounds did not exhibit toxicity towards human cells during antimicrobial assays .

Table 2: Toxicity Assessment

| Compound | Cell Line | Toxicity Level |

|---|---|---|

| This compound | HEp-2 cells | Non-toxic |

| ACP1a | HEp-2 cells | Non-toxic |

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its action may involve interference with bacterial protein synthesis or disruption of cellular processes critical for pathogen survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.